

# evaluating TCO PEG linker efficiency

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**Compound Focus:** Tco peg3 CH2CO2H

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## Comparative Performance Data

The table below summarizes key experimental findings from published research on how PEG linker length influences the efficiency of TCO-functionalized conjugates.

PEG Linker Length (PEGn)	Key Experimental Findings	Reported Outcome / Consequence	Citation
PEG0 (no linker)	In vivo: Highest fluorescent signal in tumor models.	Two times higher in vivo signal vs. PEG4/PEG12; selected as best candidate for pretargeted radioimmunotherapy (PRIT). [1]	
PEG4	In vitro: Maximum immunofluorescence signal at 10 equivalents of TCO. In vivo: Lower fluorescent signal in tumors.	Optimal TCO accessibility and antigen recognition in vitro; moderate in vivo performance. [1]	
PEG7 / PEG11	SPR Study: Used to modulate pharmacokinetics.	Shorter organ residence times and increased renal clearance; identified lead candidates for clinical translation. [2]	

PEG Linker Length (PEGn)	Key Experimental Findings	Reported Outcome / Consequence	Citation
PEG12	In vitro: High TCO grafting efficiency. In vivo: Lower fluorescent signal in tumors.	Facilitates more TCO attachments per antibody in vitro; suboptimal in vivo performance for pretargeting. [1]	

## Experimental Protocols for Evaluation

The data in the comparison table were generated using standardized experimental methods that you can adapt for your own evaluations.

### In Vitro Grafting and Staining Protocol

This protocol assesses how effectively the antibody is modified with TCO and its subsequent binding capability [1].

- **mAb-TCO Conjugation:** Incubate the monoclonal antibody (e.g., Ts29.2 or 35A7) with varying equivalents (e.g., 0 to 30) of NHS-ester derivatives of TCO attached to different PEG linkers (PEG0, PEG4, PEG12).
- **Purification:** Purify the conjugated mAbs (mAbs-TCO) using size exclusion chromatography.
- **Grafting Analysis:** Determine the average number of TCO groups grafted per antibody using MALDI-TOF Mass Spectrometry.
- **Cell Staining:**
  - Incubate antigen-positive cells (e.g., HT29 or A431-CEA-Luc) with the conjugated mAbs.
  - Subsequently, incubate with a fluorescently labeled tetrazine (TZ) probe.
- **Analysis:** Quantify the membrane fluorescence intensity using fluorescence microscopy and image analysis software to determine the efficiency of the TCO-Tz reaction and antigen recognition.

### In Vivo Pretargeting Workflow

This protocol evaluates the overall efficiency of the pretargeting system in live animal models [1].



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## References

1. Antibody PEGylation in bioorthogonal pretargeting with ... [nature.com]
2. Exploring Structural Parameters for Pretargeting ... [pmc.ncbi.nlm.nih.gov]

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